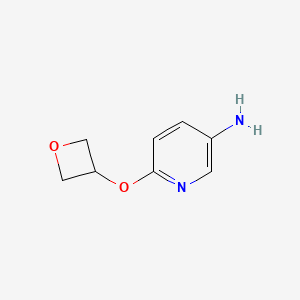
6-(Oxetan-3-yloxy)pyridin-3-amine
Übersicht
Beschreibung
“6-(Oxetan-3-yloxy)pyridin-3-amine” is a chemical compound with the molecular formula C8H10N2O2 . It is also known by its IUPAC name, 6-(3-oxetanyloxy)-3-pyridinamine .
Molecular Structure Analysis
The molecular structure of “6-(Oxetan-3-yloxy)pyridin-3-amine” can be represented by the InChI code: 1S/C8H10N2O2/c9-6-1-2-8(10-3-6)12-7-4-11-5-7/h1-3,7H,4-5,9H2 . The compound has a molecular weight of 166.18 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 166.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The topological polar surface area is 57.4 Ų .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound 6-(Oxetan-3-yloxy)pyridin-3-amine has been utilized in the synthesis of novel amide derivatives that have shown promising antibacterial activity. A study by Reddy & Prasad (2021) detailed the synthesis of N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives. These derivatives were synthesized using 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine as a precursor. The study highlighted the antibacterial activity of these synthesized compounds, emphasizing their potential in contributing to new antibacterial agents (Reddy & Prasad, 2021).
Synthetic Chemistry Applications
Oxocine Derivatives Synthesis :
- Abozeid et al. (2019) developed a synthesis protocol for oxocine derivatives, which are scarce and hold significant potential. The synthesis involved the addition of amine-based nucleophiles, such as hydroxylamine hydrochloride and primary amine, to chromonylidene benzothiazol-2-ylacetonitrile under specific conditions. Although not directly involving 6-(Oxetan-3-yloxy)pyridin-3-amine, this study is relevant to the broader field of amine-based nucleophile reactions, showcasing the versatility of such compounds in synthesizing complex structures with potential applications in treating cancer, influenza A, microbial infections, and even in dye-sensitized solar cells (DSSCs) (Abozeid et al., 2019).
Polymerizable Molecules Synthesis :
- Watanabe et al. (2010) discussed the [2 + 2 + 2] cycloaddition reactions involving 1,6-diynes and alkynes with functional groups like epoxide, oxetane (related to the compound of interest), and others. The study emphasized the generation of a variety of polymerizable molecules with potential applications in various industrial processes. The relevance of oxetane in these reactions underscores the significance of compounds like 6-(Oxetan-3-yloxy)pyridin-3-amine in the field of polymer chemistry (Watanabe et al., 2010).
Catalysis and Ligand Chemistry :
- Lodeiro et al. (2004) explored the synthesis of oxa-aza macrocyclic ligands, starting from 2,6-bis(2-formylphenoxymethyl)pyridine and derivatives, leading to a wide range of coordination possibilities. This study highlights the versatility of pyridine-containing compounds in forming complex structures with various metals, relevant to fields like catalysis and material science (Lodeiro et al., 2004).
Hydroxylation of Alkanes :
- Sankaralingam & Palaniandavar (2014) studied diiron(III) complexes of tridentate 3N ligands, investigating their catalytic activity for selective hydroxylation of alkanes. The ligands involved in the study, though not directly 6-(Oxetan-3-yloxy)pyridin-3-amine, are reflective of the potential of nitrogen-containing ligands in catalysis and chemical transformations (Sankaralingam & Palaniandavar, 2014).
Enantioselective Amine Oxidation :
- Heath et al. (2014) developed an R-selective amine oxidase with broad substrate scope and high enantioselectivity, showcasing the potential of amines, similar to 6-(Oxetan-3-yloxy)pyridin-3-amine, in enantioselective synthesis and applications in the pharmaceutical industry (Heath et al., 2014).
Eigenschaften
IUPAC Name |
6-(oxetan-3-yloxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-1-2-8(10-3-6)12-7-4-11-5-7/h1-3,7H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZHVDCXCZTPDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Oxetan-3-yloxy)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1395866.png)
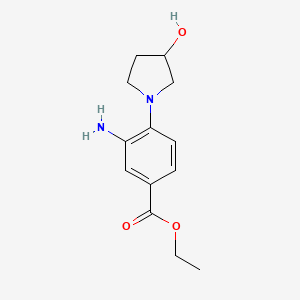
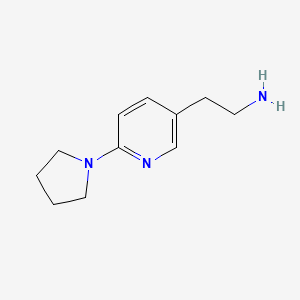
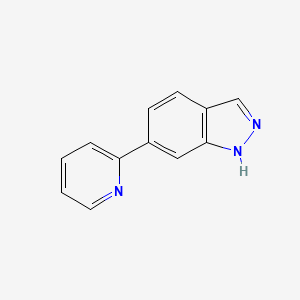
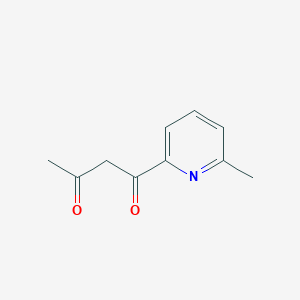



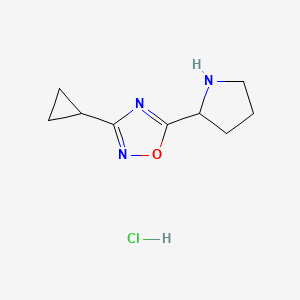
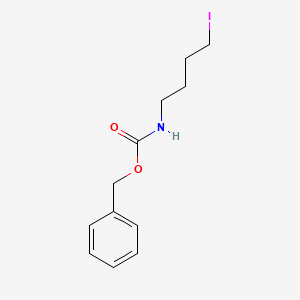
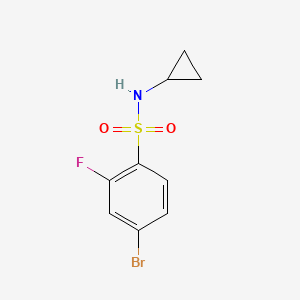
![4-[(Ethoxycarbonyl-phenyl-methyl)-amino]-butyric acid ethyl ester](/img/structure/B1395884.png)
